3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide
Description
Properties
Molecular Formula |
C33H43N3O5 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
tert-butyl N-[4-[3-[[3,4-bis(phenylmethoxy)benzoyl]amino]propylamino]butyl]carbamate |
InChI |
InChI=1S/C33H43N3O5/c1-33(2,3)41-32(38)36-21-11-10-19-34-20-12-22-35-31(37)28-17-18-29(39-24-26-13-6-4-7-14-26)30(23-28)40-25-27-15-8-5-9-16-27/h4-9,13-18,23,34H,10-12,19-22,24-25H2,1-3H3,(H,35,37)(H,36,38) |
InChI Key |
SGOVILCOUYNYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of benzyloxy protecting groups on the aromatic ring hydroxyls.
- Construction of the benzamide core via amide bond formation.
- Installation of the aminoalkyl side chain bearing a tert-butoxycarbonyl (Boc) protected amino group.
- Selective deprotection and purification steps.
The Boc group is used to protect the terminal amino group during the synthesis to prevent unwanted side reactions.
Key Reaction Steps and Conditions
The preparation can be summarized in the following key steps:
| Step | Reaction Description | Reagents and Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Protection of phenolic hydroxyl groups as benzyloxy ethers on 3,4-dihydroxybenzamide | Benzyl bromide, potassium carbonate, acetone or DMF, reflux or room temperature | High (typically >85%) | Ensures stability of phenolic groups during subsequent steps |
| 2 | Amide bond formation between 3,4-bis(benzyloxy)benzoic acid and aminoalkyl intermediate | Coupling agents such as EDCI or DCC with HOBt in dichloromethane or DMF | Moderate to high (70-90%) | Carbodiimide-mediated coupling is standard for benzamide formation |
| 3 | Introduction of the Boc-protected 4-aminobutyl side chain via nucleophilic substitution or reductive amination | Boc-protected amine, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to mild heating | Moderate to high | Boc protection prevents side reactions on the amine |
| 4 | Purification by silica gel chromatography or recrystallization | Solvent systems such as hexanes/ethyl acetate mixtures | - | Ensures isolation of pure target compound |
Representative Experimental Procedure
A representative synthetic route based on palladium-catalyzed coupling and amide bond formation is as follows (adapted and consolidated from related benzamide synthesis protocols):
Synthesis of 3,4-bis(benzyloxy)benzoic acid : Starting from 3,4-dihydroxybenzoic acid, benzyl bromide is reacted in the presence of potassium carbonate in DMF at room temperature to afford the bis(benzyloxy) derivative.
Preparation of Boc-protected aminoalkyl intermediate : tert-Butyl carbamate is introduced to 4-aminobutylamine to yield the Boc-protected amine.
Amide coupling : The bis(benzyloxy)benzoic acid is activated using carbodiimide coupling agents (e.g., EDCI) with HOBt in dichloromethane, then reacted with the Boc-protected aminoalkyl amine under stirring at room temperature.
Purification : The crude product is purified by silica gel chromatography using hexanes and ethyl acetate gradients, yielding the target compound as an off-white solid.
Example Reaction Data Table
| Parameter | Description | Value/Condition |
|---|---|---|
| Starting Material | 3,4-Dihydroxybenzoic acid | 1.0 equiv |
| Benzylation Reagent | Benzyl bromide | 2.2 equiv |
| Base | Potassium carbonate | 3.0 equiv |
| Solvent | Dimethylformamide | 20 mL per mmol substrate |
| Temperature | Room temperature to 60 °C | 12-24 hours |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 1.2 equiv |
| Additive | Hydroxybenzotriazole (HOBt) | 1.2 equiv |
| Amine | Boc-protected 4-aminobutylamine | 1.1 equiv |
| Coupling Solvent | Dichloromethane | 10 mL per mmol substrate |
| Coupling Temperature | Room temperature | 12-18 hours |
| Purification | Silica gel chromatography | Hexanes:Ethyl acetate gradient 9:1 to 7:3 |
| Final Yield | Isolated product | 70-85% |
Analysis of Preparation Methods
Advantages
- Selective protection : The benzyloxy groups effectively protect the phenolic hydroxyls, allowing for selective functionalization elsewhere on the molecule.
- Boc protection : The use of tert-butoxycarbonyl group on the aminoalkyl chain prevents side reactions and facilitates purification.
- Mild conditions : Amide bond formation under carbodiimide coupling is efficient and mild, preserving sensitive groups.
- High yields : Reported yields for each step are generally high, reflecting optimized reaction conditions.
Challenges
- Multiple purification steps : The complexity of the molecule requires careful chromatographic purification to remove side products.
- Handling of palladium catalysts : Some synthetic routes involve palladium-catalyzed steps requiring inert atmosphere and careful control.
- Scale-up considerations : The multi-step synthesis with protecting groups may require optimization for industrial scale.
Summary of Research Results
While direct literature exclusively on this exact compound is limited, analogous substituted benzamide derivatives with benzyloxy and Boc-protected aminoalkyl chains have been synthesized successfully using the outlined methods. The synthesis typically involves:
- Protection of phenolic hydroxyls as benzyloxy ethers.
- Carbodiimide-mediated amide bond formation.
- Installation of Boc-protected aminoalkyl side chains.
- Purification by chromatography.
Yields of 70-93% have been reported for similar coupling steps under optimized conditions using palladium catalysis and carbodiimide coupling agents, with reaction temperatures around 80 °C and reaction times of 4-18 hours.
The preparation of 3,4-Bis(benzyloxy)-N-[3-[[4-(tert-butoxycarbonylamino)butyl]amino]propyl]benzamide is achievable through a multi-step synthetic route involving selective protection of phenolic groups, amide bond formation using carbodiimide coupling chemistry, and introduction of Boc-protected aminoalkyl side chains. Reaction conditions are well-established in the literature, with high yields and manageable purification protocols. This synthetic strategy is consistent with best practices in medicinal chemistry for preparing complex benzamide derivatives with multiple functional groups.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde derivatives, while reduction of the benzamide core can produce primary amines.
Scientific Research Applications
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with biological targets. The benzyloxy groups may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Kukoamine B (CAS 164991-67-7)
- Molecular Formula : C₂₈H₄₂N₄O₆
- Key Features: 3,4-Dihydroxybenzamide (instead of benzyloxy groups) Spermidine-like polyamine chain (propylamino-butyl linkage)
- Biological Activity : Antioxidant properties, naturally occurring in plants .
FR 295 (CAS 89647-69-8)
- Molecular Formula : C₂₁H₂₇N₃O₆
- Key Features :
- Bis(3,4-dihydroxybenzoyl) groups
- Spermidine backbone
- Comparison : Shares a polyamine chain but lacks the Boc group and benzyloxy substituents. The absence of Boc simplifies synthesis but limits selective functionalization .
Chisitine 2
Data Table: Structural and Functional Comparisons
Q & A
Q. What are the critical steps for synthesizing 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide, and how can reaction conditions be optimized?
The synthesis involves sequential coupling and protection steps. Key steps include:
- Benzyloxy group introduction : Use O-benzyl hydroxylamine hydrochloride under ice-cooled conditions with CH₂Cl₂ and K₂CO₃ to ensure controlled reactivity .
- Boc protection : Protect the primary amine using di-tert-butyl dicarbonate (Boc₂O) in anhydrous acetonitrile with a base like NaHCO₃ to minimize side reactions.
- Amide coupling : Employ carbodiimide coupling agents (e.g., EDC·HCl) with HOBt to activate the carboxylic acid intermediate.
Q. Optimization tips :
Q. How should researchers handle stability and storage challenges for this compound?
- Stability : The compound’s benzyloxy and Boc groups are hydrolytically sensitive. Avoid prolonged exposure to moisture, heat (>40°C), or acidic/basic conditions .
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Use desiccants (e.g., silica gel) in storage containers .
- Decomposition check : Periodically analyze purity via ¹H NMR (monitor for loss of benzyloxy peaks at δ 4.9–5.1 ppm) or HPLC .
Q. What characterization techniques are essential for confirming the structure and purity?
- ¹H/¹³C NMR : Confirm benzyloxy (δ 4.9–5.1 ppm, –OCH₂Ph), Boc (δ 1.4 ppm, tert-butyl), and amide (δ 7.8–8.2 ppm) groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- Elemental analysis : Ensure C/H/N ratios match theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during functionalization of the benzamide core?
- Hypothesis testing : If unexpected side products form (e.g., deprotected amines), conduct control experiments to isolate intermediates and identify competing pathways (e.g., premature Boc deprotection under basic conditions) .
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for alternative reaction pathways (e.g., nucleophilic attack at carbonyl vs. benzyloxy cleavage) .
- In-situ monitoring : Employ ReactIR to track real-time changes in carbonyl stretches (1650–1750 cm⁻¹) during reactions .
Q. What methodologies are recommended for assessing mutagenicity and biological risks of this compound?
- Ames II assay : Test mutagenicity using Salmonella typhimurium strains TA98 and TA100 (±S9 metabolic activation) at concentrations ≤10 µg/mL .
- Cytotoxicity screening : Use MTT assays in HEK293 or HepG2 cells to determine IC₅₀ values. Compare results to structurally similar anomeric amides (e.g., mutagenicity thresholds for benzyl chloride derivatives) .
- Risk mitigation : Implement fume hoods, double-gloving, and closed-system transfers for handling .
Q. How can the compound’s anomeric amide properties influence its application in chemical biology?
- Structural insights : The sp³-hybridized nitrogen and anomeric stabilization (lone pair-σ* interactions) enhance electrophilicity, making it a candidate for covalent inhibitor design .
- Case study : Analogous N-(alkoxy)-N-(acyloxy)benzamides act as photoaffinity probes in proteomics. Test UV-triggered crosslinking (λ = 365 nm) with model proteins (e.g., BSA) .
- Functionalization : Introduce bioorthogonal handles (e.g., alkyne tags) via Sonogashira coupling for click chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
